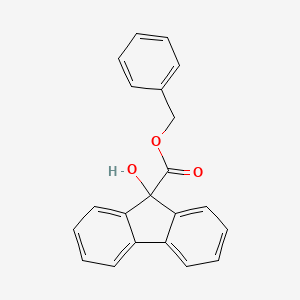
Benzyl 9-hydroxyfluorene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 9-hydroxyfluorene-9-carboxylate is an organic compound with the molecular formula C21H16O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a benzyl ester group attached to the 9-hydroxyfluorene-9-carboxylate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl 9-hydroxyfluorene-9-carboxylate can be synthesized through several methods. One common approach involves the esterification of 9-hydroxyfluorene-9-carboxylic acid with benzyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is conducted under reflux conditions to facilitate the formation of the ester bond .
Another method involves the reaction of 9-hydroxyfluorene-9-carboxylic acid with benzyl chloride in the presence of a base, such as pyridine or triethylamine. This method also results in the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions as described above. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 9-hydroxyfluorene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 9-ketofluorene-9-carboxylate or 9-carboxyfluorene-9-carboxylate.
Reduction: Formation of benzyl 9-hydroxyfluorene-9-methanol.
Substitution: Formation of various substituted this compound derivatives.
Applications De Recherche Scientifique
Benzyl 9-hydroxyfluorene-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of benzyl 9-hydroxyfluorene-9-carboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Hydroxyfluorene-9-carboxylic acid: Lacks the benzyl ester group, making it less lipophilic.
Benzyl 9-ketofluorene-9-carboxylate: Contains a ketone group instead of a hydroxyl group, altering its reactivity.
Benzyl 9-hydroxyfluorene-9-methanol: Contains an alcohol group instead of a carboxylate group, affecting its solubility and reactivity.
Uniqueness
Benzyl 9-hydroxyfluorene-9-carboxylate is unique due to its combination of a benzyl ester group and a hydroxyl group on the fluorene core. This structural arrangement imparts specific chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C21H16O3 |
|---|---|
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
benzyl 9-hydroxyfluorene-9-carboxylate |
InChI |
InChI=1S/C21H16O3/c22-20(24-14-15-8-2-1-3-9-15)21(23)18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13,23H,14H2 |
Clé InChI |
CMQXSSBMCCNCDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















